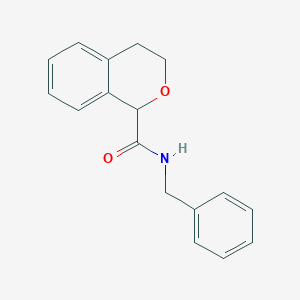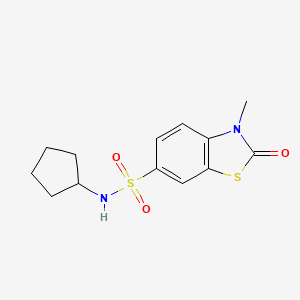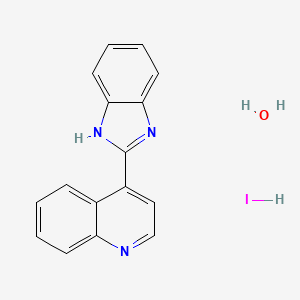
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide, also known as BNIPQ, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology.
Aplicaciones Científicas De Investigación
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide has been the subject of numerous scientific studies due to its potential applications in medicine and pharmacology. For example, this compound has been investigated for its potential as an anti-cancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been studied for its potential as a neuroprotective agent, with research indicating that it can protect neurons from damage caused by oxidative stress.
Mecanismo De Acción
The mechanism of action of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, and the inhibition of cell growth and survival pathways. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide is that it can be synthesized relatively easily using standard laboratory techniques. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are a number of potential future directions for research on N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide. For example, further studies could investigate the optimal dosage and administration of this compound for various therapeutic applications. Additionally, studies could investigate the potential of this compound in combination with other drugs or therapies for enhanced efficacy. Finally, studies could investigate the potential of this compound as a therapeutic agent for other diseases beyond cancer and neurodegenerative disorders.
Métodos De Síntesis
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide can be synthesized through a multi-step process, starting with the reaction of benzaldehyde with malononitrile to produce a substituted benzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form a substituted coumarin, which is subsequently reduced to the corresponding dihydroisochromene. Finally, the resulting compound is reacted with benzylamine to produce this compound.
Propiedades
IUPAC Name |
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(18-12-13-6-2-1-3-7-13)16-15-9-5-4-8-14(15)10-11-20-16/h1-9,16H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVUFIGGUFQLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)
![ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)
![2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B7548200.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)

![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)
![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)

![1-[2,4-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7548246.png)
![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)